molecular formula C9H9NS B1360098 3-Methylbenzyl thiocyanate CAS No. 37141-50-7

3-Methylbenzyl thiocyanate

Cat. No.: B1360098
CAS No.: 37141-50-7
M. Wt: 163.24 g/mol
InChI Key: NSGWUGKMTAEVPQ-UHFFFAOYSA-N
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Description

3-Methylbenzyl thiocyanate is an organic compound with the molecular formula C9H9NS. It belongs to the class of organic thiocyanates, which are characterized by the presence of the thiocyanate functional group (R-SCN).

Biochemical Analysis

Biochemical Properties

3-Methylbenzyl thiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver . The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction. Additionally, this compound has been shown to bind to proteins such as albumin, which can affect its distribution and availability in the body .

Cellular Effects

The effects of this compound on cellular processes are diverse and can vary depending on the type of cell and the concentration of the compound. . For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in the regulation of cellular functions. Furthermore, this compound can affect the expression of genes involved in detoxification processes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For instance, the interaction of this compound with cytochrome P450 can alter the enzyme’s activity, affecting the metabolism of other substances in the cell . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary significantly with different dosages in animal models . At low doses, the compound may have minimal or beneficial effects, such as the activation of detoxification pathways . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage level leads to a sudden increase in the compound’s impact on the organism . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can then enter different metabolic pathways, affecting the levels of other substances in the cell . For example, the metabolism of this compound can influence the levels of thiocyanate and other sulfur-containing compounds . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular function and overall health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to proteins such as albumin, which can affect its localization and accumulation . These interactions are important for determining the compound’s bioavailability and its potential effects on different tissues.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes . For example, the presence of this compound in the mitochondria can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with potassium thiocyanate in an aqueous medium. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound and potassium chloride as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylbenzyl thiocyanate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein modification.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 3-Methylbenzyl thiocyanate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules.

Properties

IUPAC Name

(3-methylphenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-8-3-2-4-9(5-8)6-11-7-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGWUGKMTAEVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958345
Record name (3-Methylphenyl)methyl thiocyanate
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Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37141-50-7
Record name (3-Methylphenyl)methyl thiocyanate
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Record name 3-Methylbenzyl thiocyanate
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Record name 37141-50-7
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Record name (3-Methylphenyl)methyl thiocyanate
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Record name m-methylbenzyl thiocyanate
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Record name 3-Methylbenzyl thiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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